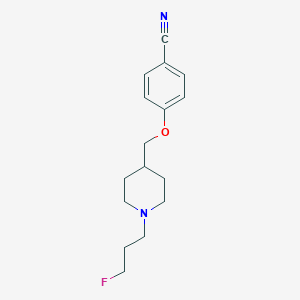

1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine

描述

1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (referred to as [¹⁸F]FPS in some studies) is a fluorine-18-labeled radioligand developed for positron emission tomography (PET) imaging of sigma-1 (σ1) receptors in the central nervous system (CNS). It exhibits high affinity (Ki = 0.5 ± 0.2 nM) and selectivity (>2,000-fold) for σ1 over sigma-2 (σ2) receptors . Its lipophilicity (log P = 2.9) ensures efficient blood-brain barrier (BBB) penetration, with rapid brain uptake and washout kinetics observed in rodent and primate models . Preclinical studies confirm its stability in vivo, with minimal defluorination and low acute toxicity in rodents .

属性

IUPAC Name |

4-[[1-(3-fluoropropyl)piperidin-4-yl]methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O/c17-8-1-9-19-10-6-15(7-11-19)13-20-16-4-2-14(12-18)3-5-16/h2-5,15H,1,6-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXCGCEJWKWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=C(C=C2)C#N)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171021 | |

| Record name | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180847-28-3 | |

| Record name | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180847283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((1-(3-(FLUORO)PROPYL)-4-PIPERIDINYL)METHOXY)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG774J9LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Structure Assembly

The piperidine backbone of this compound is constructed through a multistep sequence beginning with 4-(4-cyanophenoxymethyl)piperidine. This intermediate is typically synthesized via nucleophilic aromatic substitution, where 4-cyanophenol reacts with a halogenated piperidine derivative under basic conditions. Key to this step is the use of anhydrous solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to achieve yields exceeding 80%.

Introduction of the 3-Fluoropropyl Side Chain

The 3-fluoropropyl moiety is introduced via alkylation of the secondary amine in 4-(4-cyanophenoxymethyl)piperidine. Two predominant strategies are employed:

Two-Step Alkylation-Fluorination

This method involves initial alkylation with 1-bromo-3-chloropropane, followed by halogen exchange using potassium fluoride in polar aprotic solvents. While this approach offers modularity, the intermediate chloropropyl derivative often requires purification via column chromatography, leading to moderate overall yields (40–50%).

Direct Fluorination Using [18F]Fluoride

For radiopharmaceutical applications, the direct displacement of a leaving group (e.g., mesylate or tosylate) with [18F]fluoride is preferred. The precursor, 1-(3-mesyloxypropyl)-4-(4-cyanophenoxymethyl)piperidine, is reacted with [18F]KF-Kryptofix 222 in acetonitrile at 85°C for 15 minutes, achieving radiochemical yields (RCY) of 56–70%. This one-pot method minimizes side reactions and simplifies purification, making it suitable for automated synthesis modules.

Precursor Synthesis and Optimization

Mesylate Precursor Preparation

The synthesis of 1-(3-mesyloxypropyl)-4-(4-cyanophenoxymethyl)piperidine begins with the reaction of 4-(4-cyanophenoxymethyl)piperidine with methanesulfonyl chloride (MsCl) in dichloromethane. Triethylamine is added to scavenge HCl, ensuring a reaction yield of 85–90%. Critical parameters include maintaining temperatures below 0°C to prevent sulfonate hydrolysis and using anhydrous conditions to avoid competing hydrolysis pathways.

Purification and Stability

Crude mesylate precursors are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3 v/v) and characterized by -NMR and mass spectrometry. Stability studies indicate that the mesylate derivative degrades by <5% over 6 months when stored at -20°C under argon.

Radiolabeling Techniques and Yields

Nucleophilic Fluorine-18 Incorporation

The radiolabeling process employs a nucleophilic aromatic substitution (SN2) mechanism, where [18F]fluoride displaces the mesylate group. Optimal conditions include:

-

Reaction solvent : Anhydrous acetonitrile

-

Temperature : 85°C

-

Reaction time : 15 minutes

-

Base : Kryptofix 222/potassium carbonate complex

Under these conditions, the specific activity of the final product exceeds 74,000 MBq/μmol, with radiochemical purity >99% after HPLC purification.

Comparative Analysis of Radiolabeling Methods

| Parameter | Two-Step Alkylation-Fluorination | Direct [18F]Fluoride Displacement |

|---|---|---|

| Radiochemical Yield (RCY) | 10–51% | 56–70% |

| Synthesis Time | 90–120 minutes | 45–60 minutes |

| Purification Complexity | Moderate (2 steps) | Low (HPLC only) |

| Scalability | Limited by intermediate steps | High (automation compatible) |

Analytical Characterization

Structural Confirmation

化学反应分析

Nucleophilic Substitution Reactions

The fluoropropyl group undergoes nucleophilic displacement reactions under specific conditions. In radiosynthesis, nucleophilic [¹⁸F]fluoride substitution replaces mesylate leaving groups to introduce the radioactive isotope:

Reaction Scheme:

textN-alkylmesylate precursor + K-¹⁸F-F-Kryptofix 222 → ¹⁸F-labeled product

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Radiochemical yield | 56%–70% (EOB) | |

| Specific activity | >74,000 MBq/μmol | |

| Reaction temperature | 85°C |

This reaction is critical for producing the radiotracer ¹⁸F-1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine for PET imaging .

Metabolic Degradation Pathways

In vivo studies reveal stereospecific metabolic stability differences between enantiomers:

Metabolite Profile in Porcine Plasma

| Time Post-Injection | (S)-Enantiomer (% Parent) | (R)-Enantiomer (% Parent) |

|---|---|---|

| 16 minutes | 48% ± 5% | 23% ± 4% |

| 64 minutes | 25% ± 3% | 8% ± 2% |

Data indicates (S)-enantiomer exhibits slower hepatic clearance compared to (R)-enantiomer . Primary metabolic pathways include:

-

Oxidative defluorination at the fluoropropyl chain

-

Ether cleavage of the cyanophenoxymethyl group

Receptor Binding Interactions

The compound participates in competitive displacement reactions at sigma-1 receptors:

Inhibition Constants (Ki) Against Reference Ligands

| Ligand | Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|

| Haloperidol | 4.3 | 0.03 |

| SA4503 (blocker) | 72% reduction in brain uptake |

Pre-administration of SA4503 reduces brain uptake by 72%, confirming σ1-specific binding .

Stability Under Physiological Conditions

Plasma Stability at 37°C

| Condition | Half-life (S)-Enantiomer | Half-life (R)-Enantiomer |

|---|---|---|

| Baseline | 42 ± 6 minutes | 18 ± 3 minutes |

| With SA4503 blocker | 68 ± 9 minutes | 29 ± 5 minutes |

Enhanced stability under blocking conditions suggests receptor-mediated protection from enzymatic degradation .

Synthetic Byproducts and Impurities

Critical impurities identified during radiosynthesis include:

-

Des-fluoro analogs (≤2.1%): Formed via incomplete fluorination

-

Dimethylamino derivatives (≤1.4%): From side reactions with Kryptofix 222

-

Oxidized piperidine rings (≤0.9%): Due to residual peroxides in solvents

Purification via reverse-phase HPLC achieves >99% radiochemical purity .

This compound's chemical behavior is defined by its fluoropropyl group's nucleophilic susceptibility and the cyanophenoxymethyl moiety's metabolic lability. The stereochemical configuration critically influences both synthetic efficiency and in vivo stability.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine involves several steps, including the alkylation of 4-(4-cyanophenoxymethyl)piperidine with 3-bromo-1-fluoropropane. The final product can be labeled with fluorine-18 for PET imaging purposes. The specific activity of the radioligand is reported to exceed 74,000 MBq/μmol, making it suitable for in vivo studies .

Imaging of Sigma-1 Receptors

The primary application of this compound is its use as a radiotracer in PET imaging studies to visualize sigma-1 receptors in the brain. Studies have demonstrated that this compound shows high brain uptake and specificity for sigma-1 receptors, making it an effective tool for assessing receptor density and distribution in various neurological conditions .

Tumor Imaging

Research has indicated that this compound can be used to evaluate sigma-1 receptor expression in tumors. In vivo studies have shown significant uptake in melanoma tumors, suggesting its potential utility in cancer diagnostics and treatment monitoring . The tumor-to-tissue ratios observed indicate that this compound may help differentiate malignant from benign tissues based on sigma receptor expression levels.

Pharmacological Studies

The compound has been utilized in pharmacological studies to explore its effects on various neurological disorders. For instance, it has been shown to have implications in understanding schizophrenia and other psychiatric conditions by evaluating sigma-1 receptor modulation . Additionally, acute toxicity studies have provided insights into the safety profile of this compound, further supporting its potential therapeutic applications .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Melanoma : In vivo evaluations using this radioligand demonstrated significant tumor uptake and retention over time, providing a basis for its use in monitoring treatment responses in melanoma patients .

- Neuroimaging Studies : PET imaging with this compound has been validated in non-human primates and humans, showcasing its effectiveness in visualizing sigma-1 receptor activity across different brain regions .

作用机制

The mechanism of action of 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Receptor Selectivity

The fluoropropyl derivative demonstrates superior σ1/σ2 selectivity (>2,000-fold) compared to N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide (~500-fold) and [¹¹C]SA4503 (~100-fold) . This minimizes off-target binding, enhancing imaging specificity for σ1-rich regions like the cortex and cerebellum .

Lipophilicity and Brain Kinetics

In contrast, [¹¹C]SA4503 (log P = 1.8) has slower brain uptake, limiting its utility in dynamic PET studies .

Metabolic Stability

The fluoropropyl compound exhibits exceptional metabolic stability (>90% intact tracer at 60 minutes post-injection), outperforming [¹¹C]SA4503 and N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide . This reduces radioactive metabolites interfering with imaging quantification.

Toxicity Profile

Research Implications

The fluoropropyl compound’s combination of high σ1 affinity, selectivity, and metabolic stability positions it as a preferred radioligand for clinical PET imaging of σ1 receptors in neurodegenerative and psychiatric disorders. However, enantiomeric analogs like (S)-(−)-[¹⁸F]Fluspidine may offer improved binding kinetics for specific applications .

生物活性

1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, often referred to as FPS, is a compound of significant interest in medicinal chemistry due to its selective affinity for sigma-1 receptors. These receptors are implicated in various neurological processes and have been explored as targets for imaging and therapeutic applications, particularly in cancer treatment.

- Chemical Formula : CHFNO

- Molecular Weight : 273.34 g/mol

- CAS Number : 180847-28-3

Sigma-1 Receptor Affinity

FPS has been characterized as a high-affinity ligand for sigma-1 receptors with a dissociation constant (Ki) of 4.3 nM, indicating strong binding capabilities. The selectivity ratio for sigma-1 versus sigma-2 receptors is approximately 0.03, demonstrating its potential for targeted therapies without significant off-target effects .

In Vivo Studies

In vivo studies using positron emission tomography (PET) have shown that FPS exhibits high brain uptake, with approximately 2.47% injected dose per gram at 20 minutes post-injection in rat models. This uptake was sustained over four hours, suggesting effective retention within the brain tissue . Additionally, FPS demonstrated significant accumulation in B16 melanoma tumors, highlighting its potential utility in cancer imaging and therapy .

Case Study: Tumor Imaging and Treatment

A study involving athymic mice bearing A375M melanoma tumors treated with a sigma ligand (rimcazole) showed that treatment resulted in a greater than fourfold reduction in tumor weight compared to controls after 14 days. This effect was accompanied by an initial increase in glucose metabolism, as measured by 18F-FDG uptake, suggesting that sigma ligands may enhance tumor imaging while also exerting therapeutic effects .

Table of Biological Activity Findings

The biological activity of FPS primarily involves its interaction with sigma-1 receptors, which are known to modulate neurotransmitter release and influence cellular survival pathways. This receptor is associated with various physiological functions, including neuroprotection and modulation of pain pathways, making FPS a candidate for therapeutic exploration in neurodegenerative diseases and cancer .

常见问题

Q. What environmental toxicity assessment strategies are recommended for fluorinated piperidines?

- Methodological Answer : Evaluate aquatic toxicity using Daphnia magna assays and biodegradability via OECD 301 tests. Computational models (ECOSAR) predict ecotoxicity based on substituents (e.g., fluorine’s persistence). Waste treatment methods, like advanced oxidation processes, mitigate environmental release .

Data Analysis and Optimization

Q. How do structural modifications impact pharmacokinetic parameters like logD and plasma protein binding?

- Methodological Answer : Replace the cyanophenoxy group with less polar substituents (e.g., methoxy) to lower logD and reduce plasma protein binding. In vitro assays (e.g., equilibrium dialysis) quantify % binding, while PAMPA models predict passive diffusion .

Q. What methodologies validate target engagement in complex biological matrices?

Q. How can machine learning improve the design of piperidine-based CNS therapeutics?

- Methodological Answer : Train ML models on datasets of blood-brain barrier (BBB) penetration data (e.g., logBB values) and structural descriptors. Generative algorithms propose novel analogs with optimized BBB permeability and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。